![molecular formula C10H10F2O2 B6301296 2,5-Difluoro-4-isopropoxybenzaldehyde CAS No. 2121512-60-3](/img/structure/B6301296.png)
2,5-Difluoro-4-isopropoxybenzaldehyde
Overview
Description
2,5-Difluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms, an isopropoxy group, and an aldehyde functional group attached to a benzene ring. This compound has gained attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-difluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst to form the desired product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-isopropoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Difluoro-4-isopropoxybenzoic acid.
Reduction: 2,5-Difluoro-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-isopropoxybenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzaldehyde: Lacks the isopropoxy group, making it less versatile in certain applications.
4-Isopropoxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,4-Difluoro-5-isopropoxybenzaldehyde: A positional isomer with different chemical properties.
Uniqueness
2,5-Difluoro-4-isopropoxybenzaldehyde is unique due to the combination of fluorine atoms and an isopropoxy group on the benzaldehyde scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
2,5-Difluoro-4-isopropoxybenzaldehyde is a synthetic organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features, including the presence of fluorine atoms and an isopropoxy group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,5-difluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. This reaction can be optimized using continuous flow reactors to enhance yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's stability and bioavailability, potentially allowing it to modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, making it a valuable tool in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its potential to inhibit the growth of certain bacterial strains.
- Anticancer Potential : The compound's ability to interact with cellular pathways makes it a candidate for anticancer research. Initial findings indicate that it may affect cell proliferation and apoptosis in cancer cell lines.
- Fluorescent Probes : Due to its unique chemical structure, this compound is being explored as a fluorescent probe in imaging applications. Its stability and reactivity can be advantageous for developing imaging agents.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Studies : A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential as an antibacterial agent.
- Cancer Cell Line Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to control groups. This suggests a mechanism that may involve cell cycle arrest or induction of programmed cell death.
- Fluorescent Imaging : Research into the use of this compound as a fluorescent probe showed promising results in cellular imaging applications. The compound's ability to fluoresce under specific conditions allows for visualization of cellular processes in real-time.
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,5-Difluorobenzaldehyde | Lacks isopropoxy group; less versatile | Limited antimicrobial action |
4-Isopropoxybenzaldehyde | Lacks fluorine atoms; affects reactivity | Moderate activity reported |
2,4-Difluoro-5-isopropoxybenzaldehyde | Positional isomer; different chemical properties | Varies based on structure |
Properties
IUPAC Name |
2,5-difluoro-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGYUVERWPKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248198 | |
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-60-3 | |
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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